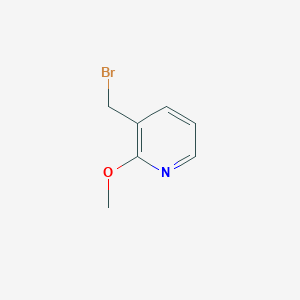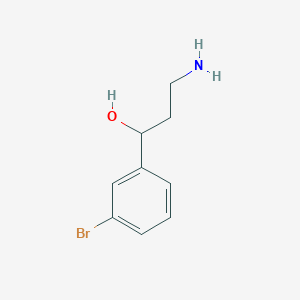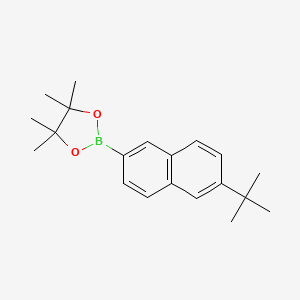![molecular formula C9H9BrN2 B1527717 7-溴-2,3-二甲基咪唑并[1,2-a]吡啶 CAS No. 1173656-67-1](/img/structure/B1527717.png)
7-溴-2,3-二甲基咪唑并[1,2-a]吡啶
描述
“7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is a chemical compound with the molecular formula C9H9BrN2 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular weight of “7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine” is 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .作用机制
The mechanism of action of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is not well understood. It is believed to interact with proteins and other biomolecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. It is also believed to interact with DNA, RNA, and other nucleic acids through hydrogen bonding.
Biochemical and Physiological Effects
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to be an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics. In addition, in vivo studies have shown that 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine can interfere with the function of the immune system and can cause cell death.
实验室实验的优点和局限性
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is soluble in a variety of solvents. It is also relatively inexpensive and can be easily synthesized. The main limitation of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is its low solubility in water, which can limit its use in certain experiments.
未来方向
The potential applications of 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine are still being explored. In the future, it may be used as a therapeutic agent for treating various diseases, such as cancer and infectious diseases. It may also be used as a diagnostic tool for detecting proteins and other biomolecules. Additionally, its use as a fluorescent dye may be expanded to imaging in vivo. Finally, its use as a model compound for studying the interaction of drugs with their target proteins may be further explored.
科学研究应用
药物化学应用
咪唑并吡啶,包括 7-溴-2,3-二甲基咪唑并[1,2-a]吡啶,因其在药物化学中的广泛应用而被认为是“药物偏见”骨架。 它们通常用于合成药物,因为它们的结构特征可以与生物靶点产生有益的相互作用 .
材料科学应用
咪唑并吡啶的结构特征也使其在材料科学中具有用处。 它们的独特特性使其可用于开发具有特定所需特征的新材料 .
抗结核活性
与 7-溴-2,3-二甲基咪唑并[1,2-a]吡啶类似的化合物在治疗结核病 (TB) 中显示出有希望的结果。 例如,某些咪唑并吡啶类似物在急性结核病小鼠模型中显示出细菌负荷显着减少 .
合成策略
缩合、多组分反应、氧化偶联、串联反应、胺氧化和加氢胺化反应等多种策略用于合成咪唑并吡啶骨架。 这些方法可用于合成 7-溴-2,3-二甲基咪唑并[1,2-a]吡啶的衍生物,以用于特定的研究应用 .
抗菌特性
咪唑并吡啶已被研究用于其抗菌特性。 该化合物类别的衍生物已被评估用于治疗除结核病以外的多种微生物感染 .
化学研究
7-溴-2,3-二甲基咪唑并[1,2-a]吡啶本身可以购买,并且可能用于各种化学研究应用,以探索其反应性以及作为更复杂分子的前体的潜力 .
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
7-bromo-2,3-dimethylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAOEMUZGCDAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
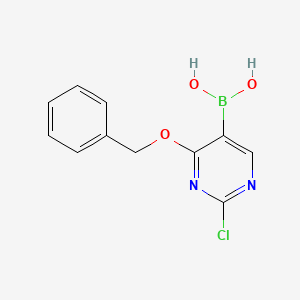
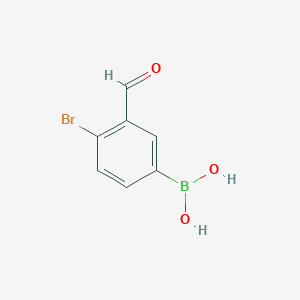
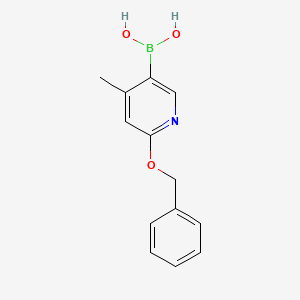
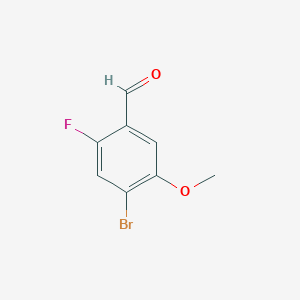

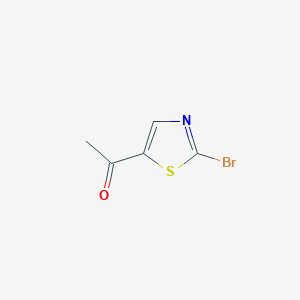
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)
